molecular formula C11H11ClO4 B3271479 Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate CAS No. 549526-90-1

Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate

Cat. No.: B3271479
CAS No.: 549526-90-1
M. Wt: 242.65 g/mol
InChI Key: CQJMTOZIDLSULV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate: is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The methoxyphenyl group can be oxidized to a phenol using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products Formed:

    Substitution: Methyl 3-methoxy-3-(3-methoxyphenyl)-2-oxopropanoate.

    Reduction: Methyl 3-chloro-3-(3-methoxyphenyl)-2-hydroxypropanoate.

    Oxidation: Methyl 3-chloro-3-(3-hydroxyphenyl)-2-oxopropanoate.

Scientific Research Applications

Chemistry: Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme specificity and mechanism.

Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. The oxopropanoate moiety can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.

Comparison with Similar Compounds

  • Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropanoate
  • Methyl 3-chloro-3-(2-methoxyphenyl)-2-oxopropanoate
  • Methyl 3-bromo-3-(3-methoxyphenyl)-2-oxopropanoate

Uniqueness: Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. The chloro group provides a site for nucleophilic substitution, while the oxopropanoate moiety offers versatility in chemical transformations.

Properties

IUPAC Name

methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-8-5-3-4-7(6-8)9(12)10(13)11(14)16-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJMTOZIDLSULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using 3-methoxybenzaldehyde instead 4-fluorobenzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate
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Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate
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Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate
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Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate
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Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate
Reactant of Route 6
Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate

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